3-(Pyridin-3-YL)thiophene-2-carbaldehyde
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Overview
Description
3-(Pyridin-3-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyridine ring and a thiophene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Pyridin-3-YL)thiophene-2-carboxylic acid.
Reduction: 3-(Pyridin-3-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyridin-3-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and thiophene rings can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-YL)-6-(thiophen-2-YL)pyrimidine-2-thiol: This compound also contains pyridine and thiophene rings but has a pyrimidine core, offering different biological activities.
3-(Pyridin-3-YL)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness
3-(Pyridin-3-YL)thiophene-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful scaffold in drug discovery .
Properties
Molecular Formula |
C10H7NOS |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
3-pyridin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-10-9(3-5-13-10)8-2-1-4-11-6-8/h1-7H |
InChI Key |
LPBLMNNUQBMFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
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